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Compound of Interest

Compound Name: Benzyl valerate

Cat. No.: B082272 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for benzyl valerate
(also known as benzyl pentanoate), a compound of interest in flavor, fragrance, and

pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition.

Data Presentation
The spectroscopic data for benzyl valerate is summarized in the tables below, providing a

clear reference for researchers and scientists.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Protons

Chemical Shift (δ) Range
(ppm)

Multiplicity

Aromatic (C₆H₅) ~7.3 Multiplet

Benzylic (-CH₂-) ~5.1 Singlet

α-Methylene (-CH₂-COO) 2.2 - 2.4 Triplet

β-Methylene (-CH₂-CH₂-COO) 1.5 - 1.7 Multiplet

γ-Methylene (-CH₂-CH₂-CH₃) 1.2 - 1.4 Multiplet

Terminal Methyl (-CH₃) 0.8 - 1.0 Triplet
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Note: Predicted values are based on typical chemical shifts for similar ester compounds.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Carbon Chemical Shift (δ) Range (ppm)

Carbonyl (-C=O) ~173

Aromatic (C₆H₅) 127 - 136

Benzylic (-CH₂-) ~66

α-Methylene (-CH₂-COO) ~34

β-Methylene (-CH₂-CH₂-COO) ~27

γ-Methylene (-CH₂-CH₂-CH₃) ~22

Terminal Methyl (-CH₃) ~14

Note: Predicted values are based on typical chemical shifts for similar ester compounds.

Table 3: IR Spectroscopic Data
Functional Group Wavenumber (cm⁻¹) Intensity

C=O Stretch (Ester) 1750 - 1735 Strong

C-O Stretch 1300 - 1000 Strong

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 3000 - 2850 Medium

C=C Stretch (Aromatic) 1600 - 1450 Medium

Table 4: Mass Spectrometry Data
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m/z Relative Intensity Proposed Fragment

91 100 [C₇H₇]⁺ (Tropylium ion)

108 High [C₇H₈O]⁺ (Rearrangement)

57 Medium [C₄H₉]⁺

85 Medium [C₅H₉O]⁺

41 Medium [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of benzyl valerate is dissolved in 0.6-0.7 mL of a deuterated

solvent, commonly chloroform-d (CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz (or higher) NMR spectrometer is typically used.

¹H NMR:

The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

A standard one-pulse sequence is used to acquire the spectrum.
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Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-3 seconds.

Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR:

A proton-decoupled pulse program is used to simplify the spectrum and enhance the

signal.

A larger number of scans (typically several hundred to thousands) is required due to the

low natural abundance of the ¹³C isotope.

The spectral width is set to encompass the entire range of expected carbon chemical

shifts (0-200 ppm).

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected to produce the final spectrum. Chemical shifts are reported in parts per

million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a liquid sample like benzyl valerate, the neat liquid is typically

analyzed. A thin film of the sample is prepared between two infrared-transparent salt plates

(e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

A background spectrum of the clean salt plates is recorded first.

The sample is then applied to the plates, and the sample spectrum is acquired.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
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Data Processing: The sample interferogram is ratioed against the background interferogram

and then Fourier transformed to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The benzyl valerate sample is typically diluted in a volatile organic

solvent, such as dichloromethane or hexane, to an appropriate concentration (e.g., 100 ppm).

Instrumentation and Data Acquisition:

Gas Chromatograph (GC):

Injector: A split/splitless injector is used, typically in split mode with a high split ratio (e.g.,

50:1) to prevent column overloading. The injector temperature is set to around 250 °C.

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) of 30 m

length, 0.25 mm internal diameter, and 0.25 µm film thickness is commonly employed.

Oven Program: A temperature gradient is used to separate the components. A typical

program might start at 50 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to a final

temperature of 280-300 °C.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1

mL/min.

Mass Spectrometer (MS):

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used.

Analyzer: A quadrupole mass analyzer is commonly used.

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-

400 amu.

Interface Temperature: The transfer line connecting the GC to the MS is maintained at a

high temperature (e.g., 280 °C) to prevent sample condensation.
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Data Processing: The acquired data is processed to produce a total ion chromatogram (TIC).

The mass spectrum corresponding to the chromatographic peak of benzyl valerate is then

extracted and analyzed for its fragmentation pattern.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like benzyl valerate.
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Caption: General Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of Benzyl Valerate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082272#spectroscopic-data-of-benzyl-valerate-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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